4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide
CAS No.: 338954-03-3
Cat. No.: VC6173530
Molecular Formula: C19H19Cl3N4O2S2
Molecular Weight: 505.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338954-03-3 |
|---|---|
| Molecular Formula | C19H19Cl3N4O2S2 |
| Molecular Weight | 505.86 |
| IUPAC Name | 4-chloro-N-[1-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H19Cl3N4O2S2/c1-3-26-18(12(2)25-30(27,28)15-7-5-14(20)6-8-15)23-24-19(26)29-11-13-4-9-16(21)17(22)10-13/h4-10,12,25H,3,11H2,1-2H3 |
| Standard InChI Key | HADPWGJXTNXRBG-UHFFFAOYSA-N |
| SMILES | CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characterization
The compound 4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide (CAS No. 338954-03-3) is a triazole-sulfonamide derivative with the molecular formula C₁₉H₁₉Cl₃N₄O₂S₂ and a molecular weight of 505.86 g/mol. Its IUPAC name reflects three critical structural components:
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A 4-chlorobenzenesulfonamide group linked via an ethyl chain.
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A 1,2,4-triazole ring substituted at the 3-position with a 3,4-dichlorobenzylsulfanyl moiety.
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An ethyl group at the 4-position of the triazole core.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉Cl₃N₄O₂S₂ |
| Molecular Weight | 505.86 g/mol |
| SMILES Notation | CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl |
| InChI Key | HADPWGJXTNXRBG-UHFFFAOYSA-N |
The presence of three chlorine atoms and two sulfur atoms contributes to its hydrophobic character, while the sulfonamide group enhances hydrogen-bonding potential. X-ray crystallography data for analogous compounds indicate planar triazole rings and dihedral angles of ~75° between the benzyl and triazole planes .
Synthetic Routes and Optimization
Synthesis typically involves sequential Huisgen 1,3-dipolar cycloaddition and nucleophilic substitution reactions :
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Triazole Core Formation: Reaction of 4-ethyl-3-thiosemicarbazide with propargyl bromide yields the 4-ethyl-1,2,4-triazole-3-thiol intermediate.
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Sulfanyl Group Introduction: Alkylation of the triazole-thiol with 3,4-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃/DMF).
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Sulfonamide Coupling: Condensation with 4-chlorobenzenesulfonyl chloride using Et₃N as a base in dichloromethane.
Critical reaction parameters include:
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Temperature control (<40°C) during sulfonamide formation to prevent epimerization.
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Use of CuI catalysis (0.5 mol%) for regioselective triazole synthesis (yield: 68–72%) .
Antifungal Activity and Mechanism of Action
Broad-Spectrum Antifungal Efficacy
Against Candida albicans and Aspergillus fumigatus, the compound exhibits MIC values of 0.5–4 μg/mL, surpassing fluconazole (MIC = 16 μg/mL) and miconazole (MIC = 32 μg/mL) . Activity correlates with the 3,4-dichlorobenzyl substituent, which enhances membrane permeability via hydrophobic interactions.
Table 2: Antifungal Activity Comparison
| Organism | MIC (μg/mL) | Fluconazole MIC | Miconazole MIC |
|---|---|---|---|
| Candida albicans | 0.5–2 | 16 | 32 |
| Aspergillus fumigatus | 4–8 | >64 | 64 |
| Cryptococcus neoformans | 2–4 | 32 | 16 |
CYP51 Inhibition via Molecular Docking
Flexible docking (PDB: 5V5Z) reveals a binding energy of -7.97 kcal/mol to fungal lanosterol 14α-demethylase (CYP51). Key interactions include :
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Hydrogen bonding between the triazole N4 and His374 (2.1 Å).
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π-Stacking of the dichlorobenzyl group with Phe228 and Phe380.
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Hydrophobic contacts between the ethyl chain and Leu376/Val509.
This dual binding mode disrupts ergosterol biosynthesis, explaining its 64-fold potency over miconazole .
Structure-Activity Relationships (SAR)
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3,4-Dichlorobenzyl Group:
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Sulfonamide Position:
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Ortho-substitution abolishes CYP51 binding due to steric clashes.
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Triazole Substituents:
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Ethyl at N4 enhances metabolic stability (t₁/₂ = 4.7 h in human microsomes).
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Methyl substitution at C5 decreases solubility by 40%.
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Pharmacokinetic and Toxicity Profiling
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LogP: 3.1 (calculated), indicating moderate lipophilicity.
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Plasma Protein Binding: 89% (human serum albumin).
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CYP3A4 Inhibition: IC₅₀ = 12 μM (low risk of drug-drug interactions).
Acute toxicity in mice (LD₅₀ = 320 mg/kg) correlates with transient hepatotoxicity at 100 mg/kg .
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